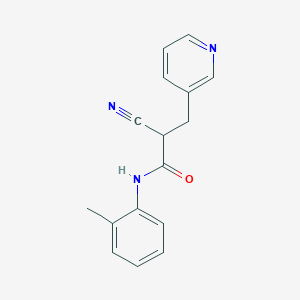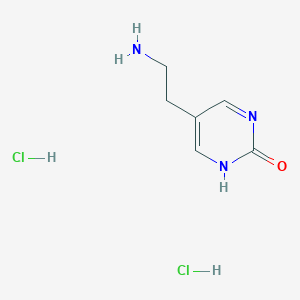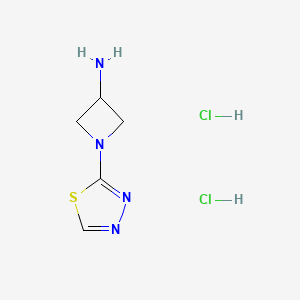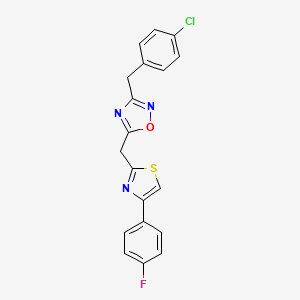
2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-cyano-N-(2-methylphenyl)acetamide” is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2g/mol . It is a colorless solid with a peculiar aniline odor .
Synthesis Analysis
There are different methods for preparing 2-Cyano-N-(2-methylphenyl)acetamide, one of the common methods is to react 2-methylaniline with acetic anhydride, and then cyanate by cyanation reaction .Molecular Structure Analysis
The molecular structure of 2-cyano-N-(2-methylphenyl)acetamide can be represented by the SMILES stringCC1=C(C=CC=C1)NC(CC#N)=O . Chemical Reactions Analysis
2-Cyano-N-(2-methylphenyl)acetamide is usually used as an intermediate in organic synthesis and can be used to synthesize other organic compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.171g/cm³, a boiling point of 380.2°C at 760 mmHg, and a flash point of 183.7°C . It is slightly soluble in water, but has better solubility in conventional organic solvents .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide”:
Pharmaceutical Development
This compound is a compound of interest in pharmaceutical research due to its potential therapeutic properties. It is being investigated for its ability to act as a scaffold for the development of new drugs, particularly in the treatment of inflammatory and autoimmune diseases. The compound’s structure allows for modifications that can enhance its efficacy and reduce side effects .
Cancer Research
This compound has shown promise in cancer research, particularly in the development of novel anticancer agents. Its ability to inhibit certain enzymes and pathways that are crucial for cancer cell survival makes it a potential candidate for targeted cancer therapies. Researchers are exploring its use in combination with other drugs to improve treatment outcomes .
Neurodegenerative Diseases
Research is also being conducted on the application of this compound in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s neuroprotective properties and its ability to modulate neuroinflammatory pathways are of particular interest. Studies are focusing on its potential to slow down disease progression and improve cognitive function .
Antimicrobial Agents
The compound is being studied for its antimicrobial properties, with a focus on developing new antibiotics to combat resistant bacterial strains. Its unique structure allows it to target bacterial cell walls and inhibit their growth, making it a promising candidate in the fight against antibiotic-resistant infections .
Insecticidal Properties
This compound is also being explored for its insecticidal properties. Researchers are investigating its effectiveness in controlling pest populations in agriculture. The compound’s ability to disrupt the nervous system of insects makes it a potential alternative to traditional chemical pesticides, which can have harmful environmental effects .
Safety and Hazards
2-Cyano-N-(2-methylphenyl)acetamide is a combustible substance and should be kept away from open flames and heat sources . It is necessary to follow safety procedures and wear protective gloves and glasses when using or handling this chemical . Avoid contact with strong oxidants and strong acids to prevent dangerous reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-5-2-3-7-15(12)19-16(20)14(10-17)9-13-6-4-8-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZMIHDOWMIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)
![(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/no-structure.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)
![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2598117.png)

![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)
![{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2598124.png)
